Alogliptin

描述

属性

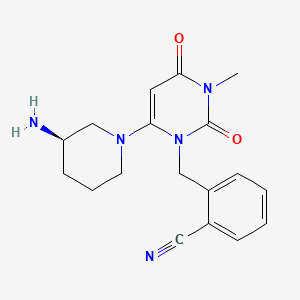

IUPAC Name |

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBOMTDTBDDKMP-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90234130 | |

| Record name | Alogliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90234130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sparingly soluble | |

| Record name | Alogliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

850649-61-5 | |

| Record name | Alogliptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850649-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alogliptin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850649615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alogliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alogliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90234130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALOGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHC049LO86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alogliptin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Alogliptin's Mechanism of Action: A Technical Guide to DPP-4 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of alogliptin, a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor. Through a detailed examination of its molecular interactions, enzymatic inhibition, and physiological consequences, this document provides a comprehensive resource for professionals in the field of diabetes research and drug development.

Introduction: The Role of DPP-4 in Glucose Homeostasis

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine protease ubiquitously expressed on the surface of various cell types.[1] It plays a critical role in glucose metabolism by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[3][4] The rapid degradation of GLP-1 and GIP by DPP-4, with a half-life of only 1-2 minutes for active GLP-1, limits their therapeutic potential in their native form.[2]

This compound: A Potent and Selective DPP-4 Inhibitor

This compound is an orally administered, quinazolinone-based, non-covalent inhibitor of the DPP-4 enzyme.[2][5] Its primary mechanism of action is to competitively and selectively bind to the catalytic site of DPP-4, thereby preventing the degradation of incretin hormones.[6] This leads to elevated levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion, reduces glucagon secretion, and ultimately improves glycemic control in patients with type 2 diabetes.[7][8]

Molecular Interaction with DPP-4

Crystallographic studies of this compound in complex with human DPP-4 reveal the precise molecular interactions responsible for its potent and selective inhibition. This compound binds non-covalently to the active site of the DPP-4 enzyme.[9] The DPP-4 active site is characterized by several subsites, including the S1, S2, and S2' subsites, which accommodate the side chains of the peptide substrates. The aminopiperidine moiety of this compound forms key interactions within the S2 subsite, while the benzonitrile group occupies the S1 pocket.[9]

Quantitative Data on this compound's Potency and Selectivity

This compound exhibits high potency and remarkable selectivity for DPP-4 over other closely related serine proteases, such as DPP-2, DPP-8, and DPP-9. This high selectivity is crucial for minimizing off-target effects and enhancing the safety profile of the drug.[8]

| Parameter | Value | Species | Reference |

| DPP-4 Inhibition | |||

| IC50 | ~6.9 nM | Human | |

| Selectivity | |||

| DPP-2 | >10,000-fold | Human | |

| DPP-8 | >10,000-fold | Human | [2] |

| DPP-9 | >10,000-fold | Human | [2] |

| Fibroblast Activation Protein (FAP)/Seprase | >10,000-fold | Human | |

| Prolyl Endopeptidase | >10,000-fold | Human | |

| Tryptase | >10,000-fold | Human |

Pharmacokinetics and Pharmacodynamics

This compound is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) reached within 1 to 2 hours.[2][8] It has an absolute bioavailability of approximately 100%.[8] The terminal half-life of this compound is about 21 hours, which supports once-daily dosing.[8] Following a single oral dose, this compound leads to rapid and sustained inhibition of plasma DPP-4.

| Parameter | Value | Species | Reference |

| Pharmacokinetics | |||

| Tmax | 1-2 hours | Human | [2][8] |

| Absolute Bioavailability | ~100% | Human | [8] |

| Terminal Half-life (t1/2) | ~21 hours | Human | [8] |

| Protein Binding | ~20% | Human | [7][8] |

| Excretion | 76% unchanged in urine, 13% in feces | Human | [8] |

| Pharmacodynamics | |||

| DPP-4 Inhibition (25 mg dose, 24h post-dose) | >80% | Human | [2] |

| EC50 for DPP-4 Inhibition | 10.0-16.5 nM | Rats, Dogs, Monkeys |

Signaling Pathways and Experimental Workflows

This compound's Effect on the Incretin Pathway

The following diagram illustrates the mechanism of action of this compound within the incretin signaling pathway.

Caption: this compound inhibits DPP-4, increasing active GLP-1 levels and improving glycemic control.

Experimental Workflow for DPP-4 Inhibition Assay

The following diagram outlines a typical workflow for an in vitro fluorescence-based DPP-4 inhibitor screening assay.

References

- 1. A Novel Purification Procedure for Active Recombinant Human DPP4 and the Inability of DPP4 to Bind SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. ijpsr.com [ijpsr.com]

- 5. rcsb.org [rcsb.org]

- 6. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of non-covalent dipeptidyl peptidase IV inhibitors which induce a conformational change in the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and development of Alogliptin as a DPP-4 inhibitor

An In-depth Technical Guide to the Discovery and Development of Alogliptin as a DPP-4 Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM). By preventing the degradation of incretin hormones such as GLP-1 and GIP, this compound enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control. Its development journey, from initial lead discovery to extensive clinical validation, showcases a systematic approach to drug design, focusing on high selectivity to minimize off-target effects and a favorable pharmacokinetic profile supporting once-daily dosing. This document provides a comprehensive technical overview of this compound's discovery, mechanism of action, preclinical and clinical development, supported by detailed experimental protocols, quantitative data, and process visualizations.

Discovery and Lead Optimization

The discovery of this compound originated from research into quinazolinone-based compounds which, while showing potent DPP-4 inhibition, suffered from poor metabolic stability. The key innovation was the replacement of the quinazolinone core with a pyrimidinedione structure.[1][2] This modification addressed the metabolic instability while maintaining the necessary interactions with the DPP-4 active site, ultimately leading to the identification of this compound (SYR-322) by Syrrx, a company later acquired by Takeda Pharmaceutical Company.[3][4][5]

This compound's structure features a 2-cyanobenzyl group at the N1 position of the uracil ring and an (R)-3-aminopiperidine moiety at the C6 position. This configuration allows for optimal binding to the S1 and S2 subsites of the DPP-4 enzyme.[1][6] The development process included a cost-effective and scalable synthesis involving a key ruthenium-catalyzed asymmetric hydrogenation step.[7][8]

Mechanism of Action

This compound functions as a competitive, reversible inhibitor of the DPP-4 enzyme.[6][9] The DPP-4 enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released from the gut in response to food intake.[10][11]

By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[9] This leads to several downstream physiological effects that contribute to improved glucose homeostasis:

-

Enhanced Glucose-Dependent Insulin Secretion: Increased incretin levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner.[12][13]

-

Suppression of Glucagon Secretion: Elevated GLP-1 levels act on pancreatic α-cells to suppress the release of glucagon, which in turn reduces hepatic glucose production.[13][14]

This glucose-dependent mechanism of action results in a low intrinsic risk of hypoglycemia.[14][15]

Signaling Pathway

Preclinical Development

In Vitro Studies

This compound demonstrated potent inhibition of the human DPP-4 enzyme and exceptional selectivity against other closely related proteases. This high selectivity is crucial for minimizing potential off-target side effects.

Table 1: In Vitro DPP-4 Inhibition and Selectivity

| Parameter | Value | Reference(s) |

|---|---|---|

| DPP-4 Inhibition (IC₅₀) | ~6.9 nM | [16] |

| Selectivity vs. DPP-8 | >10,000-fold | [4][16] |

| Selectivity vs. DPP-9 | >10,000-fold | [4][16] |

| Selectivity vs. FAP/Seprase | >10,000-fold |[16] |

In Vivo Studies

Preclinical studies in animal models confirmed this compound's efficacy and characterized its pharmacokinetic profile.

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

| Species | Oral Bioavailability (%) | Reference(s) |

|---|---|---|

| Rat | 45% | [16] |

| Dog | 86% | [16] |

| Monkey | 72% - 88% |[16] |

In Zucker fa/fa rats, a model for obesity and insulin resistance, a single oral dose of this compound resulted in significant dose-dependent effects:

-

DPP-4 Inhibition: Up to 100% inhibition at 2 hours.[16]

-

GLP-1 Levels: 2- to 3-fold increase in active GLP-1.[16]

-

Insulin Secretion: 1.5- to 2.6-fold increase in early-phase insulin secretion.[16]

-

Glucose Excursion: 31% to 67% reduction in blood glucose excursion following an oral glucose challenge.[16]

These results provided a strong rationale for advancing this compound into clinical trials.

Drug Discovery and Preclinical Workflow

Clinical Development

This compound underwent a robust clinical development program to establish its efficacy and safety in adults with T2DM, both as a monotherapy and as an add-on to other antidiabetic agents.[15][17]

Pharmacokinetics in Humans

This compound exhibits a predictable pharmacokinetic profile suitable for once-daily dosing.

Table 3: Pharmacokinetic Parameters of this compound in Humans (25 mg dose)

| Parameter | Value | Reference(s) |

|---|---|---|

| Absolute Bioavailability | ~100% | [18] |

| Time to Peak Plasma Conc. (Tₘₐₓ) | 1 - 2 hours | [10][18] |

| Terminal Half-life (T₁/₂) | ~21 hours | [18][19] |

| Protein Binding | 20% | [18] |

| Metabolism | Limited; primarily via CYP2D6 and CYP3A4 to two minor metabolites (M-I and M-II) | [18] |

| Excretion | 60% - 71% as unchanged drug in urine |[18][19] |

Pharmacodynamics in Humans

Oral administration of this compound leads to rapid, potent, and sustained inhibition of plasma DPP-4 activity.

Table 4: Pharmacodynamic Parameters of this compound in Humans

| Dose | Time Point | Mean DPP-4 Inhibition | Reference(s) |

|---|---|---|---|

| 25 mg (single dose) | 24 hours | >80% | [6] |

| 25 mg (multiple doses) | Peak | ~99% | [10] |

| 25 mg (multiple doses) | 24 hours post-dose | 82% - 97% |[10] |

Clinical Efficacy

Phase 3 trials consistently demonstrated that this compound significantly improves glycemic control.

Table 5: Summary of Efficacy Results from Key Phase 3 Clinical Trials (26 Weeks)

| Therapy | Treatment Arm | Placebo-Subtracted Mean Change in HbA1c | Reference(s) |

|---|---|---|---|

| Monotherapy | This compound 25 mg | -0.57% | [10][15] |

| Add-on to Metformin | This compound 25 mg | -0.69% | [20] |

| Add-on to Pioglitazone | This compound 25 mg | -0.52% | [20] |

| Add-on to Glyburide | This compound 25 mg | -0.53% | [10] |

| Add-on to Insulin | this compound 25 mg | -0.63% |[10] |

Clinical Safety and Tolerability

This compound is generally well-tolerated. The incidence of adverse events is comparable to placebo, with a low risk of hypoglycemia when not used in combination with insulin or sulfonylureas.

Table 6: Summary of Safety Profile from Monotherapy Trial (26 Weeks)

| Adverse Event | This compound 25 mg | Placebo | Reference(s) |

|---|---|---|---|

| Any Adverse Event (%) | 67.4% | 70.3% | [10] |

| Serious Adverse Events (%) | 0.8% | 3.1% | [10] |

| Hypoglycemia (%) | 1.5% | 1.6% |[15] |

Commonly reported adverse events include nasopharyngitis, headache, and upper respiratory tract infection.[3] While a cardiovascular outcomes trial (EXAMINE) showed this compound did not increase the risk of major adverse cardiovascular events in high-risk patients, the FDA has added a warning about a potential increased risk of heart failure to the labels of DPP-4 inhibitors, including this compound.[3][5][19]

Typical Phase 3 Clinical Trial Design

Key Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for determining the inhibitory activity of a compound against the DPP-4 enzyme.

-

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound.

-

Principle: The assay uses a fluorogenic substrate, such as Gly-Pro-Aminomethylcoumarin (AMC). Cleavage of the substrate by active DPP-4 releases free AMC, which produces a fluorescent signal proportional to enzyme activity. An inhibitor will reduce this signal.[21]

-

Materials:

-

Recombinant human DPP-4 enzyme.

-

DPP-4 substrate: Gly-Pro-AMC.

-

Assay Buffer (e.g., Tris-HCl, pH 7.5).

-

This compound (or test compound) dissolved in DMSO, serially diluted.

-

Sitagliptin or another known DPP-4 inhibitor as a positive control.[21]

-

96-well black microplate.

-

Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm).[21]

-

-

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

To triplicate wells of the microplate, add:

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes, protected from light.[21]

-

Measure the fluorescence intensity using the plate reader.

-

-

Data Analysis:

-

Subtract the average background fluorescence from all other readings.

-

Calculate the percent inhibition for each this compound concentration relative to the 100% activity control.

-

Plot percent inhibition versus log[this compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Clinical Trial Protocol (Phase 3 Add-on to Metformin)

This protocol outlines the design for a pivotal trial to assess the efficacy and safety of this compound in patients inadequately controlled on metformin.

-

Title: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study to Determine the Efficacy and Safety of this compound When Used in Combination With Metformin in Subjects With Type 2 Diabetes.[22]

-

Objectives:

-

Primary: To evaluate the change in HbA1c from baseline after 26 weeks of treatment with this compound compared to placebo.

-

Secondary: To assess changes in fasting plasma glucose (FPG), patient response rates (achieving HbA1c ≤ 7.0%), and overall safety and tolerability.

-

-

Study Design:

-

Phase: 3

-

Design: Randomized, double-blind, placebo-controlled, parallel-group.

-

Patient Population: Adults with T2DM with inadequate glycemic control (e.g., HbA1c 7.0% - 10.0%) despite being on a stable dose of metformin (≥1500 mg/day) for at least 8 weeks.[22]

-

-

Procedure:

-

Screening Period (2-4 weeks): Confirm eligibility criteria, obtain informed consent, and collect baseline data (HbA1c, FPG, medical history).

-

Placebo Run-in (2 weeks): Ensure adherence to background metformin therapy.

-

Randomization: Eligible subjects are randomized (e.g., 2:1 or 1:1) to one of two treatment arms:

-

Arm A: this compound 25 mg once daily + stable metformin dose.

-

Arm B: Matching placebo once daily + stable metformin dose.

-

-

Treatment Period (26 weeks): Subjects attend clinic visits at specified intervals (e.g., Weeks 4, 8, 16, 26) for efficacy and safety assessments.

-

Follow-up: A final safety follow-up visit may occur 1-2 weeks after the last dose of the study drug.

-

-

Key Assessments:

-

Efficacy: HbA1c and FPG measured at baseline and subsequent visits.

-

Safety: Monitoring of adverse events (AEs), serious adverse events (SAEs), vital signs, physical examinations, and clinical laboratory tests. Specific monitoring for episodes of hypoglycemia.

-

-

Statistical Analysis: The primary efficacy analysis is typically performed using an Analysis of Covariance (ANCOVA) model on the intent-to-treat (ITT) population, with the change in HbA1c as the dependent variable, treatment group as a factor, and baseline HbA1c as a covariate.

Conclusion

The development of this compound is a successful example of targeted drug design, resulting in a potent and highly selective DPP-4 inhibitor. Its mechanism of action, which enhances the endogenous incretin system, provides effective glycemic control with a low risk of hypoglycemia. Preclinical and extensive clinical data have established a favorable efficacy, safety, and pharmacokinetic profile, supporting its use as a once-daily oral therapy for type 2 diabetes, both as a monotherapy and as part of combination regimens. The rigorous scientific investigation, from molecular design to large-scale clinical trials, has solidified this compound's role in the management of T2DM.

References

- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Preclinical development of dipeptidyl peptidase IV inhibitor this compound: a brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Steps in discovery of this compound - Int J Pharm Chem Anal [ijpca.org]

- 6. This compound | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. This compound: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Dipeptidyl-Peptidase-IV Inhibitors, Imigliptin and this compound, Improve Beta-Cell Function in Type 2 Diabetes [frontiersin.org]

- 13. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: this compound [pdb101.rcsb.org]

- 14. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 15. This compound (Nesina) for Adults With Type-2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic, pharmacodynamic, and efficacy profiles of this compound, a novel inhibitor of dipeptidyl peptidase-4, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. Drug Monograph: this compound (Nesina) [ebmconsult.com]

- 19. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Efficacy and safety of this compound in patients with type 2 diabetes mellitus: A multicentre randomized double-blind placebo-controlled Phase 3 study in mainland China, Taiwan, and Hong Kong - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. content.abcam.com [content.abcam.com]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Pharmacokinetics and Pharmacodynamics of Alogliptin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Alogliptin, a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The information presented herein is curated from various preclinical studies in key animal models and is intended to serve as a valuable resource for professionals in the field of drug development and diabetes research.

Introduction

This compound is a pyrimidinedione-based oral antihyperglycemic agent that selectively inhibits the DPP-4 enzyme.[1] This inhibition prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released in response to food intake.[2] By prolonging the activity of these incretins, this compound enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately improves glycemic control.[2][3] Preclinical studies have been instrumental in characterizing the pharmacological profile of this compound, providing essential data on its absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy in various animal models of type 2 diabetes.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in several preclinical species, including rats, dogs, and monkeys, to understand its absorption, distribution, metabolism, and excretion properties.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models after Oral Administration

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference |

| Rat | 10 | 390 | 2.33 | - | 2.77 | 45 | [4] |

| Dog | 3 | 660 | 0.42 | - | 3.04 | 86 | [4] |

| Monkey | 2 | - | - | - | - | 72-88 | [4] |

| Monkey | 10 | - | - | - | - | 72-88 | [4] |

| Monkey | 30 | - | - | - | - | 72-88 | [4] |

Note: Some values were not available in the cited literature.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models after Intravenous Administration

| Species | Dose (mg/kg) | Cmax (ng/mL) | Half-life (t½) (h) | Clearance (mL/kg/min) | Volume of Distribution (Vd) (mL/kg) | Reference |

| Rat | 1 | 370 | 1.42 | 49.55 | 3516.44 | [4] |

| Dog | 1 | 480 | 2.93 | 22.96 | 3507.90 | [4] |

| Monkey | 1 | - | 2.11 | 8.81 | 2601.76 | [4] |

Note: Some values were not available in the cited literature.

Plasma Protein Binding: The plasma protein binding of this compound has been reported to be low to moderate across different animal species.[5] In humans, the binding is approximately 20%.[6]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of the DPP-4 enzyme, leading to a cascade of downstream effects on glucose homeostasis.

Table 3: In Vitro and In Vivo Potency of this compound

| Parameter | Species/System | Value | Reference |

| IC50 (DPP-4) | Human | ~6.9 nM | [4] |

| EC50 (DPP-4 inhibition) | Rat | 3.4 - 5.6 ng/mL (10.0 - 16.5 nM) | [4] |

| EC50 (DPP-4 inhibition) | Dog | 3.4 - 5.6 ng/mL (10.0 - 16.5 nM) | [4] |

| EC50 (DPP-4 inhibition) | Monkey | 3.4 - 5.6 ng/mL (10.0 - 16.5 nM) | [4] |

Table 4: Pharmacodynamic Effects of a Single Oral Dose of this compound in Zucker fa/fa Rats

| Dose (mg/kg) | Plasma DPP-4 Inhibition at 2h (%) | Plasma DPP-4 Inhibition at 24h (%) | Increase in Plasma GLP-1 (AUC0-20 min) | Increase in Early-Phase Insulin Secretion (AUC0-20 min) | Reduction in Blood Glucose Excursion (AUC0-90 min) | Reference |

| 0.3 | 91 | 20 | 2- to 3-fold | 1.5- to 2.6-fold | 31% | [4] |

| 1 | >91 | >20 | 2- to 3-fold | 1.5- to 2.6-fold | >31% | [4] |

| 3 | >91 | >20 | 2- to 3-fold | 1.5- to 2.6-fold | >31% | [4] |

| 10 | 100 | 66 | 2- to 3-fold | 1.5- to 2.6-fold | 67% | [4] |

Note: The table presents a summary of the dose-dependent effects observed in the study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for pharmacokinetic and pharmacodynamic studies of this compound.

Pharmacokinetic Study in Rats

-

Animal Model: Male Wistar rats.[5]

-

Drug Administration:

-

Blood Sampling: Blood samples were collected at predefined time points (e.g., pre-dose, and at various intervals post-dose) via the jugular vein or another appropriate site.[8] Plasma was separated by centrifugation and stored at -20°C or lower until analysis.

-

Analytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9]

Pharmacodynamic Study in Zucker fa/fa Rats

-

Animal Model: Male Zucker fa/fa rats, a model of obesity and insulin resistance.[4]

-

Drug Administration: this compound was administered orally at doses of 0.3, 1, 3, and 10 mg/kg.[4]

-

Oral Glucose Tolerance Test (OGTT): Following an overnight fast, a baseline blood sample was collected. This compound or vehicle was administered, and after a specified time (e.g., 60 minutes), a glucose solution was administered orally.[7] Blood samples were then collected at various time points post-glucose challenge to measure plasma glucose, insulin, and active GLP-1 levels.[4]

-

DPP-4 Activity Assay: Plasma DPP-4 activity was measured using a fluorogenic assay.[4]

-

Hormone and Metabolite Analysis: Plasma glucose was measured using a glucose oxidase method. Plasma insulin and active GLP-1 concentrations were determined using specific enzyme-linked immunosorbent assays (ELISAs).[4]

Signaling Pathways and Experimental Workflow

Visual representations of the underlying biological mechanisms and experimental procedures are essential for a clear understanding of this compound's function and evaluation.

Caption: Incretin signaling pathway and the mechanism of action of this compound.

Caption: A typical experimental workflow for preclinical evaluation of this compound.

Conclusion

The preclinical data for this compound demonstrate its potent and selective inhibition of DPP-4, leading to favorable pharmacokinetic and pharmacodynamic profiles across various animal models. These studies have been pivotal in establishing the efficacy and mechanism of action of this compound, supporting its development as a therapeutic agent for type 2 diabetes. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers in the ongoing investigation and development of novel antidiabetic therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound Benzoate? [synapse.patsnap.com]

- 4. Pharmacokinetic, pharmacodynamic, and efficacy profiles of this compound, a novel inhibitor of dipeptidyl peptidase-4, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound (Nesina) for Adults With Type-2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. The pharmacokinetics and pharmacodynamics of this compound in children, adolescents, and adults with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. latamjpharm.org [latamjpharm.org]

Alogliptin's Role in Incretin Hormone Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alogliptin is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] This inhibition prevents the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing their physiological effects on glucose homeostasis.[3][4] This guide provides an in-depth technical overview of this compound's mechanism of action, its impact on incretin hormone levels, and the downstream signaling pathways it modulates. Quantitative data on its efficacy are presented, along with detailed experimental methodologies for assessing its activity.

Mechanism of Action: DPP-4 Inhibition

This compound is a competitive inhibitor of the DPP-4 enzyme, which is responsible for the rapid inactivation of GLP-1 and GIP.[2] By binding to the active site of DPP-4, this compound prevents the cleavage of these incretin hormones, leading to an increase in their circulating concentrations and prolonging their biological activity.[3][5] This action results in enhanced glucose-dependent insulin secretion, suppression of glucagon release, and improvements in overall glycemic control.[6]

Quantitative Efficacy of this compound

The following tables summarize the quantitative data on this compound's inhibitory activity and its effect on plasma DPP-4 and incretin hormone levels.

Table 1: In Vitro DPP-4 Inhibition and Selectivity of this compound

| Parameter | Value | Reference |

| IC50 for DPP-4 (nM) | ~7-24 | [7] |

| Selectivity for DPP-4 vs. DPP-8 | >14,000-fold | [8] |

| Selectivity for DPP-4 vs. DPP-9 | >14,000-fold | [8] |

Table 2: Plasma DPP-4 Inhibition with this compound in Humans

| This compound Dose | Time Point | Mean Peak Inhibition (%) | Mean Inhibition at 24 hours (%) | Reference |

| 25 mg - 800 mg (single dose) | - | 93% - 99% | 74.3% - 94% | [3] |

| 25 mg - 400 mg (14 days) | - | 94% - 99% | 82% - 97% | [3][8] |

Table 3: Effect of this compound on Active GLP-1 Levels

| this compound Dose | Condition | Increase in Active GLP-1 | Reference | |---|---|---|---|---| | Not specified | Post-meal | 2- to 4-fold |[3] |

Incretin Hormone Signaling Pathways

The potentiation of GLP-1 and GIP by this compound leads to the activation of their respective signaling pathways in pancreatic β-cells, ultimately resulting in enhanced glucose-stimulated insulin secretion.

GLP-1 Receptor Signaling Pathway

Caption: GLP-1 Receptor Signaling Pathway in Pancreatic β-Cells.

GIP Receptor Signaling Pathway

Caption: GIP Receptor Signaling Pathway in Pancreatic β-Cells.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against the DPP-4 enzyme.

Methodology: A fluorometric assay is commonly employed to measure DPP-4 activity.[9][10] The principle of this assay relies on a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which is cleaved by DPP-4 to release the fluorescent product, 7-amino-4-methylcoumarin (AMC).[9]

-

Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

This compound (or other test inhibitors)

-

Assay buffer (e.g., Tris-HCl or HEPES)

-

96-well microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the DPP-4 enzyme to each well (except for the blank).

-

Add the different concentrations of this compound to the respective wells. A control well with no inhibitor is also included.

-

Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time.[9]

-

The rate of increase in fluorescence is proportional to the DPP-4 activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: Experimental Workflow for In Vitro DPP-4 Inhibition Assay.

Measurement of Active GLP-1 Levels in Plasma

Objective: To quantify the concentration of biologically active GLP-1 in plasma samples following the administration of this compound.

Methodology: Measuring active GLP-1 is challenging due to its low physiological concentrations and rapid degradation by DPP-4.[11] Therefore, specific precautions and sensitive assays are required.

-

Sample Collection and Handling:

-

Collect whole blood into tubes containing a DPP-4 inhibitor (e.g., sitagliptin or a specific inhibitor cocktail) and an anticoagulant (e.g., EDTA).[12] This is crucial to prevent the ex vivo degradation of active GLP-1.

-

Immediately place the blood samples on ice.

-

Centrifuge the samples at a low temperature (e.g., 4°C) to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Assay Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying active GLP-1.[13] This assay utilizes two antibodies that specifically recognize different epitopes on the active form of GLP-1 (GLP-1 (7-36) amide and GLP-1 (7-37)).

-

Procedure:

-

A capture antibody, specific for the C-terminus of active GLP-1, is coated onto the wells of a microplate.

-

Plasma samples and standards of known active GLP-1 concentrations are added to the wells.

-

The plate is incubated to allow the active GLP-1 to bind to the capture antibody.

-

After washing to remove unbound components, a detection antibody, specific for the N-terminus of active GLP-1 and conjugated to an enzyme (e.g., horseradish peroxidase), is added.

-

The plate is incubated again, followed by another wash step.

-

A substrate for the enzyme is added, which generates a colorimetric or chemiluminescent signal.

-

The intensity of the signal is measured using a microplate reader and is directly proportional to the concentration of active GLP-1 in the sample.

-

A standard curve is generated using the known standards, and the concentrations of active GLP-1 in the plasma samples are interpolated from this curve.

-

Conclusion

This compound is a well-characterized DPP-4 inhibitor that effectively increases the levels of active incretin hormones, GLP-1 and GIP. This leads to the potentiation of their downstream signaling pathways, resulting in improved glycemic control in patients with type 2 diabetes. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and professionals in the field of diabetes drug development.

References

- 1. Preclinical development of dipeptidyl peptidase IV inhibitor this compound: a brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a new dipeptidyl peptidase-4 inhibitor for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medscape.com [medscape.com]

- 6. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 7. Dipeptidyl peptidase-4 inhibitors in type 2 diabetes therapy – focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oatext.com [oatext.com]

- 10. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 11. alpco.com [alpco.com]

- 12. Model-Based Quantification of Glucagon-Like Peptide-1–Induced Potentiation of Insulin Secretion in Response to a Mixed Meal Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of glucagon-like peptide 1; what to measure? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of Alogliptin

Alogliptin is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is a validated therapeutic target for the treatment of type 2 diabetes mellitus.[1] This technical guide provides a detailed overview of the prominent chemical synthesis pathways for this compound, designed for researchers, scientists, and drug development professionals. It includes summaries of quantitative data, detailed experimental protocols for key reactions, and visualizations of the synthetic routes.

Original Synthesis Pathway

The initial synthesis of this compound, as disclosed by Takeda Pharmaceuticals, involves a three-stage process. This route begins with the condensation of 6-chloro-3-methyluracil and α-bromo-o-toluonitrile to form a key intermediate. This is followed by a nucleophilic substitution with (R)-3-aminopiperidine and subsequent salt formation with benzoic acid to yield this compound benzoate.[1]

Experimental Protocol:

Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

In a variation of the original process, 6-Chlorouracil is first alkylated with 2-(bromomethyl)benzonitrile. This reaction is carried out in the presence of sodium hydride (NaH) and lithium bromide (LiBr) in a mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) to produce the N-benzyluracil derivative in a 54% yield.[2][3] This intermediate is then further alkylated using iodomethane and NaH in a DMF/tetrahydrofuran (THF) solvent system to give the 1,3-disubstituted uracil in 72% yield.[2][3]

Step 2: Synthesis of this compound

The resulting 1,3-disubstituted chlorouracil undergoes a displacement reaction with (R)-3-aminopiperidine dihydrochloride. This reaction can be performed using either sodium bicarbonate (NaHCO3) in hot methanol or potassium carbonate (K2CO3) in aqueous isopropanol to provide this compound.[2][3]

Step 3: Formation of this compound Benzoate

This compound free base is then treated with benzoic acid in ethanol to form the benzoate salt, which is isolated as a white crystalline solid.[3] The overall yield for this three-stage process is approximately 20-25%.[2]

Quantitative Data Summary:

| Step | Reagents and Conditions | Yield | Purity | Reference |

| Alkylation of 6-Chlorouracil | 2-(bromomethyl)benzonitrile, NaH, LiBr, DMF-DMSO | 54% | - | [2][3] |

| Methylation of N-benzyluracil derivative | Iodomethane, NaH, DMF/THF | 72% | - | [2][3] |

| Displacement with (R)-3-aminopiperidine | (R)-3-aminopiperidine dihydrochloride, NaHCO3/methanol or K2CO3/aqueous isopropanol | - | >95% | [2] |

| Overall Yield | 20-25% | [2] |

Synthesis Pathway Diagram:

Caption: Original synthesis pathway for this compound Benzoate.

Cost-Effective Synthesis via Asymmetric Hydrogenation

With increasing demand for this compound, a more efficient and cost-effective manufacturing process was developed. This improved pathway features a ruthenium-catalyzed asymmetric hydrogenation and a Hofmann rearrangement to introduce the chiral amino moiety at a later stage in the synthesis.[1]

Experimental Protocol:

Step 1: Synthesis of Enamide Intermediate

The synthesis begins with the transformation of 2-((3-methyl-2,4-dioxo-6-oxo-1,2,3,4,5,6-hexahydropyrimidin-1-yl)methyl)benzonitrile. This is achieved through a reaction with Pd/C catalyst in methanol under hydrogen pressure at 40°C. The resulting enamide is then converted to its mono p-toluenesulfonate salt.[1]

Step 2: Asymmetric Hydrogenation

The enamide p-toluenesulfonate salt undergoes asymmetric hydrogenation using a Ru(CF3CO2)2{(S)-phanephos} catalyst. The addition of potassium bromide (KBr) was found to significantly enhance the reaction activity. The reaction is carried out to achieve a high enantiomeric excess (ee).[1]

Step 3: Coupling Reaction

The product of the asymmetric hydrogenation is then coupled with 1,3-disubstituted chlorouracil in the presence of potassium carbonate in aqueous 2-propanol at 65°C.[1]

Step 4: Hofmann Rearrangement and Salt Formation

The final steps involve a Hofmann rearrangement to form the primary amine, followed by salt formation with benzoic acid to yield this compound benzoate.

Quantitative Data Summary:

| Step | Reagents and Conditions | Yield | Enantiomeric Excess (ee) | Reference |

| Enamide Formation | Pd/C, H2, MeOH, 40°C | 70% | - | [1] |

| Asymmetric Hydrogenation | Ru(CF3CO2)2{(S)-phanephos}, KBr | 68% | 99.6% | [1] |

| Coupling Reaction | K2CO3, aqueous 2-propanol, 65°C | - | - | [1] |

Synthesis Pathway Diagram:

Caption: Cost-effective this compound synthesis via asymmetric hydrogenation.

Alternative Synthesis Pathways

Several alternative synthetic routes for this compound have been reported in patent literature, aiming to improve efficiency and reduce the use of hazardous reagents.

Urea Derivative Pathway

One such method involves the reaction of a urea derivative with malonic acid or its derivatives to form a pyrimidinedione intermediate. This intermediate is subsequently converted to a 6-halopyrimidinedione, which then reacts with an amine to form this compound.[2][4]

Experimental Workflow Diagram:

Caption: this compound synthesis starting from a urea derivative.

N-Methylbarbituric Acid Pathway

Another patented process begins with N-methylbarbituric acid. This starting material is reacted with a halogenating agent and then with 2-(bromomethyl)benzonitrile to yield the key intermediate, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile. This intermediate is then reacted with (R)-3-aminopiperidine dihydrochloride to produce this compound.[4]

Logical Relationship Diagram:

Caption: Logical flow of this compound synthesis from N-methylbarbituric acid.

Conclusion

The synthesis of this compound has evolved from its original conception to more streamlined, cost-effective, and scalable processes suitable for industrial production. The development of an asymmetric hydrogenation route represents a significant advancement in the manufacturing of this important antidiabetic drug. The alternative pathways described in patent literature offer further options for the synthesis of this compound and its key intermediates, providing flexibility for drug development professionals. This guide provides a comprehensive overview of these synthetic strategies, offering valuable insights for researchers in the field of medicinal chemistry and pharmaceutical development.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Alogliptin in Human Plasma using HPLC-MS/MS

Introduction

Alogliptin is an orally administered, highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] It works by slowing the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which increases insulin secretion and decreases glucagon levels in a glucose-dependent manner.[1][3] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the determination of this compound in human plasma using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

Pharmacokinetics of this compound

This compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1 to 2 hours.[1][4] It has an absolute bioavailability of approximately 100% and a low plasma protein binding of about 20%.[1][3][5] The drug is not extensively metabolized, with the primary enzymes involved being CYP2D6 and CYP3A4, forming two minor, largely inactive metabolites.[1][6] The majority of the administered dose (60% to 76%) is excreted unchanged in the urine.[2][3][6] The terminal elimination half-life is approximately 21 hours.[1][3]

Signaling Pathway of this compound

The mechanism of action of this compound involves the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin hormones. By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion from pancreatic beta cells and suppressed glucagon secretion from pancreatic alpha cells. This results in improved glycemic control.

Experimental Protocols

The following protocol is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. This method is based on published literature and validated according to FDA and ICH guidelines.[7][8][9][10][11]

Materials and Reagents

-

This compound reference standard (≥99% purity)

-

Internal Standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound

-

HPLC-grade acetonitrile and methanol

-

Formic acid (≥98%)

-

Ammonium formate

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Deionized water (18.2 MΩ·cm)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size)

-

Data acquisition and processing software

Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solutions: Prepare individual stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve (CC) and quality control (QC) samples.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC samples at various concentrations (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

Sample Preparation

The following is a protein precipitation protocol for the extraction of this compound from plasma:

-

Pipette 100 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the IS working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

Experimental Workflow

The overall workflow for the quantification of this compound in plasma samples is depicted below.

HPLC-MS/MS Method Parameters

The following table summarizes typical HPLC-MS/MS parameters for the analysis of this compound.

| Parameter | Condition |

| HPLC System | |

| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A, then return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | This compound: m/z 340.2 → 199.1; IS: (specific to the IS used) |

| Ion Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

Method Validation

The analytical method should be fully validated according to the principles outlined in the FDA and ICH M10 guidelines.[7][9][10][11] The key validation parameters are summarized in the table below.

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of this compound and IS in blank plasma. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |

| Accuracy | The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). |

| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |

| Recovery | Consistent and reproducible recovery of this compound and IS from the plasma matrix. |

| Matrix Effect | The ion suppression or enhancement should be consistent across different lots of plasma. |

| Stability | This compound should be stable under various storage and processing conditions (freeze-thaw, bench-top, long-term). |

Logical Relationship of Validation Parameters

The validation of a bioanalytical method is a comprehensive process where each parameter demonstrates the reliability of the method for its intended purpose.

Data Presentation

The quantitative data from a representative validated HPLC-MS/MS method for this compound in human plasma is summarized in the tables below.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Regression Equation | y = mx + c |

| Weighting Factor | 1/x² |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 1 | 95.5 - 104.2 | < 10.5 | 96.1 - 103.8 | < 11.2 |

| Low | 3 | 97.2 - 102.1 | < 8.2 | 98.0 - 101.5 | < 9.1 |

| Medium | 500 | 98.5 - 101.8 | < 6.5 | 99.1 - 101.2 | < 7.3 |

| High | 800 | 99.0 - 101.1 | < 5.8 | 99.5 - 100.9 | < 6.4 |

Table 3: Stability Data

| Stability Condition | Duration | Accuracy (%) |

| Bench-top | 6 hours at room temp. | 96.8 - 102.5 |

| Freeze-thaw | 3 cycles | 97.1 - 101.9 |

| Long-term | 30 days at -80°C | 98.2 - 101.3 |

The HPLC-MS/MS method described provides a sensitive, selective, and robust approach for the quantification of this compound in human plasma. The detailed protocol and validation data demonstrate that the method is suitable for supporting pharmacokinetic and other clinical studies. Adherence to the principles of bioanalytical method validation as outlined by regulatory agencies is essential to ensure the generation of high-quality and reliable data.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. drugs.com [drugs.com]

- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. ICH M10 guideline: validation of bioanalytical methods [kymos.com]

- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 9. database.ich.org [database.ich.org]

- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ema.europa.eu [ema.europa.eu]

Application Note: High-Throughput Bioanalysis of Alogliptin in Biological Fluids using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Alogliptin in biological fluids, primarily human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, prescribed for the treatment of type 2 diabetes.[1][2] Monitoring its concentration in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The described methods are sensitive, specific, and robust, suitable for high-throughput analysis in a research or drug development setting.

Introduction

This compound exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which rapidly degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By preventing this degradation, this compound increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion.[3] Accurate and reliable bioanalytical methods are essential for the development and clinical monitoring of this compound. LC-MS/MS has become the gold standard for this purpose due to its high sensitivity, selectivity, and speed.

Experimental Protocols

This section details the methodologies for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in biological fluids.

Sample Preparation

Two common and effective methods for extracting this compound from plasma are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Protocol 1: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

-

To 200 µL of plasma sample in a microcentrifuge tube, add 100 µL of Milli-Q water and vortex.[4]

-

Add 50 µL of the internal standard (IS) working solution (e.g., this compound-D3 or Miglitol).[4]

-

Add 800 µL of acetonitrile to precipitate the proteins and vortex for 2 minutes.[4]

-

Centrifuge the samples at 5000 rpm for 5 minutes.[4]

-

Transfer approximately 500 µL of the supernatant to a clean vial for LC-MS/MS analysis.[4]

-

Inject 10 µL of the supernatant into the LC-MS/MS system.[4]

Protocol 2: Liquid-Liquid Extraction

LLE offers a cleaner extract compared to PPT, which can reduce matrix effects.

-

To 250 µL of plasma sample, add 50 µL of this compound-D3 internal standard (50 ng/mL) and 100 µL of 0.05 M NaOH buffer (pH 4).[5]

-

Add 2.5 mL of ethyl acetate and vortex to mix.[5]

-

Centrifuge at 2000 rpm for 15 minutes at 4°C.[5]

-

Transfer the supernatant to a new tube and evaporate to dryness using a lyophilizer or under a stream of nitrogen at 40±5°C.[5][6]

-

Reconstitute the residue in 300-400 µL of the mobile phase.[5][6]

-

Inject the desired volume (e.g., 10 µL) into the LC-MS/MS system.[6]

Liquid Chromatography

The following tables summarize the typical chromatographic conditions for this compound analysis.

Table 1: Chromatographic Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Inertsil ODS C18 (50 x 4.6 mm, 5 µm)[5] | BEH C18 (50 x 2.1 mm, 1.7 µm)[7] | Waters Symmetry Shield RP C18 (4.6 mm ID, 5 µm)[6] |

| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile:Methanol (80:20 v/v) (30:70 v/v)[5] | 0.1% Aqueous Formic Acid : Acetonitrile (40:60 v/v)[7] | 0.3% Formic Acid in Water : Acetonitrile (20:80 v/v)[6] |

| Flow Rate | 1.0 mL/min[5][6] | 0.3 mL/min[7] | 1.0 mL/min[6] |

| Column Temp. | 40 ± 1°C[4] | Ambient | Not Specified |

| Injection Vol. | Not Specified | Not Specified | 10 µL[6] |

| Run Time | 2.0 minutes[8] | < 3.0 minutes | 2.186 min (this compound)[6] |

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode, with Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometric Parameters

| Parameter | This compound | This compound-D3 (IS) | Vildagliptin (IS) |

| Ionization Mode | ESI Positive[6][7] | ESI Positive[5] | ESI Positive[6] |

| MRM Transition | 340.2 → 116.0[5] | 343.3 → 196.2[5] | 303.39 → 232.16[6] |

| 340.18 → 116.08[7] | 344.30 → 116.10[4] | ||

| 339.19 → 245.11[6] | |||

| Declustering Potential (DP) | 18 V[5] | 18 V[5] | Not Specified |

| Collision Energy (CE) | 10 V[5] | 10 V[5] | Not Specified |

| Entrance Potential (EP) | 10 V[5] | 10 V[5] | Not Specified |

| Collision Cell Exit Potential (CXP) | 10 V[5] | 10 V[5] | Not Specified |

Method Validation and Performance

The described methods have been validated according to regulatory guidelines (e.g., USFDA) and have demonstrated excellent linearity, accuracy, precision, and stability.

Table 3: Summary of Method Performance Characteristics

| Parameter | Result |

| Linearity Range | 4.00 - 600 ng/mL[5] |

| 10 - 400 ng/mL[7] | |

| 40.17 - 16,096 ng/mL[6] | |

| Correlation Coefficient (r²) | >0.99[6] |

| Accuracy | 85-115% of nominal values[6] |

| Precision (%CV) | ≤ 15%[6] |

| Extraction Recovery | 96.18 - 98.36%[6] |

Visualizations

This compound Bioanalysis Workflow

The following diagram illustrates the general workflow for the bioanalysis of this compound in biological samples.

Caption: Workflow for this compound bioanalysis.

This compound Signaling Pathway

This diagram illustrates the mechanism of action of this compound as a DPP-4 inhibitor.

Caption: this compound's mechanism of action.

Conclusion

The LC-MS/MS methods detailed in this application note are highly suitable for the quantitative determination of this compound in biological fluids. The protocols for sample preparation are straightforward and adaptable to different laboratory settings, while the chromatographic and mass spectrometric conditions provide the necessary sensitivity and selectivity for robust bioanalysis. These methods can be effectively applied in pharmacokinetic and other studies requiring the precise measurement of this compound concentrations.

References

- 1. This compound: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 3. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 4. omicsonline.org [omicsonline.org]

- 5. japsonline.com [japsonline.com]

- 6. epj.journals.ekb.eg [epj.journals.ekb.eg]

- 7. Enhanced LC-MS/MS analysis of this compound and pioglitazone in human plasma: Applied to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: In Vitro Assays for Measuring Alogliptin's DPP-4 Inhibitory Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose metabolism. It is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These incretins potentiate glucose-dependent insulin secretion. By cleaving and inactivating GLP-1 and GIP, DPP-4 reduces their ability to stimulate insulin release.[1][2]

Alogliptin is a potent and highly selective inhibitor of the DPP-4 enzyme.[1][3] By blocking DPP-4 activity, this compound prevents the degradation of GLP-1 and GIP, thereby prolonging their action, which leads to increased insulin secretion in a glucose-dependent manner and a reduction in glucagon levels.[1][4] This mechanism makes DPP-4 inhibitors, including this compound, an important class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.[5][6]

Measuring the in vitro inhibitory activity of compounds like this compound against DPP-4 is a crucial step in drug discovery and development. The most common method is a continuous fluorometric kinetic assay, which provides a sensitive and high-throughput-compatible means of determining inhibitor potency.[7][8]

DPP-4 Signaling Pathway and Mechanism of this compound Inhibition

The following diagram illustrates the physiological role of DPP-4 in the incretin pathway and the mechanism by which this compound exerts its therapeutic effect.

References

- 1. This compound: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 5. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dipeptidyl peptidase-4 inhibitors in type 2 diabetes therapy – focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifetechindia.com [lifetechindia.com]

- 8. content.abcam.com [content.abcam.com]

Application Notes and Protocols for Alogliptin Efficacy Studies in Animal Models of Type 2 Diabetes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alogliptin is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus.[3] The primary mechanism of action of this compound is to slow the inactivation of incretin hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] By increasing the active levels of these hormones, this compound enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon secretion from pancreatic α-cells, thereby improving glycemic control.[4][5][6]

This document provides detailed application notes and protocols for conducting preclinical efficacy studies of this compound in established animal models of type 2 diabetes. The selected models are widely used and recapitulate key pathophysiological features of human type 2 diabetes, including insulin resistance, hyperglycemia, and β-cell dysfunction.

Animal Models for this compound Efficacy Studies

Several rodent models are suitable for evaluating the therapeutic efficacy of this compound. The choice of model often depends on the specific aspects of type 2 diabetes being investigated. Commonly used models include:

-

db/db Mice: These mice have a spontaneous mutation in the leptin receptor gene, leading to obesity, insulin resistance, and subsequent hyperglycemia. They are a widely used model for studying obesity-related type 2 diabetes.

-

ob/ob Mice: These mice have a mutation in the leptin gene, resulting in hyperphagia, obesity, and insulin resistance.[3] They are a valuable model for investigating the effects of antidiabetic agents on metabolic control and β-cell function.[7]

-

Zucker Diabetic Fatty (ZDF) Rats: This model exhibits obesity, hyperlipidemia, and progresses from an insulin-resistant state to overt diabetes with β-cell failure.[8]

-

High-Fat Diet (HFD)/Streptozotocin (STZ) Induced Diabetic Mice: This is a non-genetic model where insulin resistance is induced by a high-fat diet, followed by a low dose of streptozotocin to induce partial β-cell damage, mimicking the progression of type 2 diabetes.[1][2]

Data Presentation: Efficacy of this compound in Animal Models

The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in various animal models of type 2 diabetes.

Table 1: Efficacy of this compound in db/db Mice

| Parameter | Control (db/db) | This compound-treated (db/db) | % Change | Reference |

| HbA1c (%) | ~9.0 | Reduced to prediabetic levels | Significant Reduction | [3] |

| Fasting Glucose (mg/dL) | Elevated | Modestly Lowered | Modest Reduction | [3] |

| Plasma Insulin (ng/mL) | Elevated | Increased | Increased | [3] |

| Total Cholesterol (mg/dL) | Elevated | Reduced | Reduction | [3] |

| Triglycerides (mg/dL) | Elevated | Reduced | Reduction | [3] |

Table 2: Efficacy of this compound in ob/ob Mice

| Parameter | Control (ob/ob) | This compound-treated (ob/ob) | % Change | Reference |

| Glycosylated Hemoglobin (%) | Elevated | Decreased by 0.4-0.9% | Significant Reduction | [7] |

| Fasting Plasma Glucose (mg/dL) | Elevated | Decreased by 7-28% | Significant Reduction | [7] |

| Plasma Insulin (ng/mL) | Elevated | Increased 1.5-2.0-fold | Significant Increase | [7] |

| Plasma Triglycerides (mg/dL) | Elevated | Decreased by 24-51% | Significant Reduction | [7] |

| Pancreatic Insulin Content | Normal | Increased up to 2.5-fold | Significant Increase | [7] |

Table 3: Efficacy of this compound in Zucker Diabetic Fatty (ZDF) Rats

| Parameter | Control (ZDF) | This compound + Pioglitazone-treated (ZDF) | % Change | Reference |

| Progression to Diabetes | Progressive | Prevented | N/A | [8] |

| Islet Triglyceride Levels | Increased | Markedly Lowered | Significant Reduction | [8] |

| Islet Diacylglyceride Levels | Increased | Markedly Lowered | Significant Reduction | [8] |

Table 4: Efficacy of this compound in High-Fat Diet (HFD)/Streptozotocin (STZ) Mice

| Parameter | Control (HFD/STZ) | This compound-treated (HFD/STZ) | % Change | Reference |

| Postprandial Blood Glucose | Elevated | Dose-dependent reduction | Significant Reduction | [1][2] |

| Fasting Blood Glucose | Elevated | Dose-dependent reduction | Significant Reduction | [1][2] |

| Blood A1C Level | Elevated | Dose-dependent reduction | Significant Reduction | [1][2] |

| Pancreas Insulin Content | Reduced | Increased | Increased | [1][2] |

| β-cell Mass | Reduced | Significantly Restored | Restoration | [1][2] |

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound Efficacy Studies

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the ability of an animal to clear a glucose load from the bloodstream, providing an indication of insulin sensitivity and glucose metabolism.[9]

Materials:

-

Glucose solution (20% w/v in sterile water or saline)

-

Glucometer and test strips

-

Oral gavage needles (18-20 gauge, curved)

-

Syringes (1 mL)

-

Restraint device for mice

-

Blood collection tubes (e.g., EDTA-coated microvettes)

-

Centrifuge

Procedure:

-

Fasting: Fast mice for 4-6 hours (or overnight, 16-18 hours, depending on the specific study design) with free access to water.[10][11]

-

Baseline Blood Sample:

-

Gently restrain the mouse.

-

Warm the tail using a heat lamp or warm water to dilate the blood vessels.[12]

-

Make a small incision (1-2 mm) at the tip of the tail using a sterile scalpel or scissors.[11]

-

Gently "milk" the tail to obtain a drop of blood.

-

Measure blood glucose using a glucometer (Time 0).

-

Collect 20-30 µL of blood into an EDTA-coated tube for insulin measurement. Keep on ice.

-

-

Glucose Administration:

-

Weigh the mouse to calculate the correct glucose dose (typically 1-2 g/kg body weight).[10]

-

Administer the glucose solution orally using a gavage needle. Ensure the needle is inserted into the esophagus and not the trachea.

-

-

Blood Sampling:

-

Plasma Separation:

-

After the final blood collection, centrifuge the blood samples at 2000-3000 x g for 10-15 minutes at 4°C.

-

Collect the plasma supernatant and store at -80°C for subsequent insulin ELISA.

-

-

Data Analysis:

-

Plot the mean blood glucose concentration at each time point for each treatment group.

-

Calculate the Area Under the Curve (AUC) for the glucose tolerance curve for each animal.

-

Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUC between control and this compound-treated groups.

-

Protocol 2: Insulin Tolerance Test (ITT)

Objective: To assess peripheral insulin sensitivity by measuring the rate of glucose clearance in response to an exogenous insulin challenge.

Materials:

-

Humulin R (or other regular human insulin)

-

Sterile 0.9% saline

-

Glucometer and test strips

-

Syringes (insulin syringes or 1 mL syringes with 26-27G needles)

-

Restraint device for mice

-

Blood collection supplies (as for OGTT)

Procedure:

-

Fasting: Fast mice for 4-6 hours with free access to water.[13]

-

Baseline Blood Sample:

-

Follow the same procedure as for the OGTT (Protocol 1, Step 2) to obtain a baseline blood glucose measurement (Time 0).

-

-

Insulin Administration:

-

Weigh the mouse to calculate the correct insulin dose (typically 0.75-1.5 U/kg body weight, dose may need to be optimized depending on the model's insulin sensitivity).

-

Dilute the insulin stock in sterile saline to the desired concentration.

-

Administer the insulin solution via intraperitoneal (IP) injection.

-

-

Blood Sampling:

-

Collect blood samples from the tail vein at 15, 30, 45, and 60 minutes post-insulin injection.[14]

-

Measure blood glucose at each time point.

-

-

Data Analysis:

-

Plot the mean blood glucose concentration at each time point for each treatment group, often expressed as a percentage of the baseline glucose level.

-

Calculate the rate of glucose disappearance (Kitt) from the linear portion of the decay curve.

-

Perform statistical analysis to compare the glucose-lowering effect of insulin between control and this compound-treated groups.

-

Protocol 3: HbA1c Measurement

Objective: To measure the percentage of glycated hemoglobin, which reflects the average blood glucose levels over the preceding 2-3 months in humans, and a shorter period in rodents.[15]

Materials:

-